molecular formula C₂₂H₂₇NO₉ B1140406 O-Desmethyl galanthamine b-D-glucuronide CAS No. 464189-54-6

O-Desmethyl galanthamine b-D-glucuronide

Cat. No. B1140406
CAS RN: 464189-54-6
M. Wt: 449.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

O-Desmethyl galanthamine b-D-glucuronide (ODMG) is a metabolite of galanthamine, a natural alkaloid found in the bulbs of several species of snowdrops and daffodils. Galanthamine is a cholinesterase inhibitor, meaning it inhibits the breakdown of acetylcholine, a neurotransmitter involved in many physiological processes. ODMG is an important intermediate in the synthesis of galanthamine and is also a major active metabolite of galanthamine. It has been studied for its potential therapeutic applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Scientific Research Applications

Neurodegenerative Disease Research

O-Desmethyl Galanthamine beta-D-Glucuronide: is a major metabolite of galanthamine , a compound known for its role in treating neurodegenerative conditions like Alzheimer’s disease. Researchers utilize this metabolite to study its pharmacokinetics and long-term effects on cognitive function, potentially leading to improved therapeutic strategies.

Mechanism of Action

Target of Action

O-Desmethyl Galanthamine beta-D-Glucuronide is a major metabolite of galanthamine . Galanthamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme , which is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .

Mode of Action

Galanthamine blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .

Biochemical Pathways

The primary biochemical pathway affected by galanthamine is the cholinergic pathway. By inhibiting the AChE enzyme, galanthamine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neuron function and signaling .

Pharmacokinetics

Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively .

Result of Action

The increased acetylcholine concentration in the synaptic cleft enhances cholinergic neuron function and signaling . As alzheimer’s disease is a progressive neurodegenerative disorder, the therapeutic effects of galanthamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO9/c1-23-7-6-22-5-4-11(30-21-17(27)15(25)16(26)19(32-21)20(28)29)8-13(22)31-18-12(24)3-2-10(9-23)14(18)22/h2-5,11,13,15-17,19,21,24-27H,6-9H2,1H3,(H,28,29)/t11-,13-,15-,16-,17+,19-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIPWCKRXMIOLQ-KTEHNTIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desmethyl Galanthamine beta-D-Glucuronide

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